molecular formula C21H22ClN3OS B459762 3-amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-87-1

3-amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459762
CAS No.: 445268-87-1
M. Wt: 399.9g/mol
InChI Key: FKLDAMCNCVRCFG-UHFFFAOYSA-N
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Description

3-amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a thienoquinoline core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The compound also features an amino group, a chlorobenzyl group, and an ethyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienoquinoline Core: The synthesis begins with the construction of the thienoquinoline core. This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an appropriate aldehyde or ketone.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, the thienoquinoline intermediate can be reacted with an amine under suitable conditions to form the desired amino derivative.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the amino-thienoquinoline intermediate with a chlorobenzyl halide in the presence of a base.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions. This step involves reacting the intermediate with an ethylating agent such as ethyl iodide or ethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and chlorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and quinoline N-oxides.

    Reduction: Amines, alcohols, and dehalogenated products.

    Substitution: Alkylated, acylated, and sulfonylated derivatives.

Scientific Research Applications

3-amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the thienoquinoline core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-amino-N-[(3-chlorophenyl)methyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-2-12-6-7-17-14(8-12)10-16-18(23)19(27-21(16)25-17)20(26)24-11-13-4-3-5-15(22)9-13/h3-5,9-10,12H,2,6-8,11,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLDAMCNCVRCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC(=CC=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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